molecular formula C18H19N3O4 B321855 4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

Cat. No.: B321855
M. Wt: 341.4 g/mol
InChI Key: DHORTVBPLYGEIF-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a carbonitrile group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method includes the condensation of cyanothioacetamide with acetaldehyde and a suitable amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carbonitrile

InChI

InChI=1S/C18H19N3O4/c1-11-6-12(2)21(18(22)14(11)9-19)20-10-13-7-15(23-3)17(25-5)16(8-13)24-4/h6-8,10H,1-5H3/b20-10+

InChI Key

DHORTVBPLYGEIF-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C#N)C

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C(=C2)OC)OC)OC)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C(=C2)OC)OC)OC)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.